molecular formula C13H23N3O7S B15144850 S-(1-Methyl-2-hydroxyethyl)glutathione-d6

S-(1-Methyl-2-hydroxyethyl)glutathione-d6

Cat. No.: B15144850
M. Wt: 371.44 g/mol
InChI Key: QFCICQXODPSLQK-DWEFYRJXSA-N
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Description

S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is a deuterated analog of a glutathione adduct, provided as a mixture and designed for use as an internal standard in advanced mass spectrometry-based assays. This high-purity, stable isotope-labeled compound is essential for achieving precise and accurate quantification in complex biological matrices, enabling researchers to track glutathione-dependent metabolic pathways with high specificity and minimal background interference. Glutathione (GSH) is a critical tripeptide involved in cellular detoxification, and it readily forms conjugates with various electrophiles, including aldehydes and epoxides . The formation of such S-hydroxyalkyl glutathione adducts is a fundamental step in several endogenous metabolic processes, serving as a marker for oxidative stress and chemical exposure . The deuterium (d6) atoms incorporated into the structure provide a distinct mass shift from the endogenous, non-labeled adduct, making this compound an invaluable tool for applications in metabolomics, toxicology, and drug metabolism studies. By using this stable isotope-labeled standard, researchers can improve the reliability of their data for investigating glutathione-mediated detoxification mechanisms and the biological impact of reactive compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H23N3O7S

Molecular Weight

371.44 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D

InChI Key

QFCICQXODPSLQK-DWEFYRJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies for S 1 Methyl 2 Hydroxyethyl Glutathione D6

General Chemical Synthesis of Glutathione (B108866) S-Conjugates

Glutathione S-conjugates are formed by the reaction of the tripeptide glutathione (GSH) with a wide array of electrophilic compounds. This conjugation is a critical detoxification pathway in many organisms, typically catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). qmul.ac.ukresearchgate.net However, the synthesis of these conjugates can also be achieved through chemical means, particularly when enzymatic methods are not feasible or for the production of standards.

The fundamental reaction involves the nucleophilic attack of the thiol group (-SH) of the cysteine residue within glutathione on an electrophilic center of a substrate. qmul.ac.uk Common substrates for this reaction include alkyl halides, aryl halides, epoxides, and α,β-unsaturated carbonyls.

The general reaction can be represented as: GSH + R-X → GS-R + H-X where R-X is an electrophilic substrate.

The reaction is typically carried out in a suitable solvent system, and the pH is often adjusted to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity. GSTs, a family of enzymes with broad specificity, can catalyze the addition of glutathione to aliphatic and aromatic epoxides. qmul.ac.uk

Specific Chemical Synthesis of S-(1-Methyl-2-hydroxyethyl)glutathione (Non-deuterated Analog)

The non-deuterated analog, S-(1-Methyl-2-hydroxyethyl)glutathione, is a metabolite formed from the reaction of glutathione with propylene (B89431) oxide. cymitquimica.comchemicea.com Propylene oxide is an electrophilic epoxide that can react with the nucleophilic thiol group of glutathione.

The synthesis involves the ring-opening of the epoxide by the glutathione thiolate. This reaction can proceed non-enzymatically or be catalyzed by glutathione S-transferases. The chemical synthesis would typically involve reacting glutathione with propylene oxide in a buffered aqueous solution. The nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring, leading to the formation of two isomeric products: S-(1-Methyl-2-hydroxyethyl)glutathione and S-(2-hydroxypropyl)glutathione.

The reaction for the formation of S-(1-Methyl-2-hydroxyethyl)glutathione is as follows:

Glutathione-SH + Propylene Oxide → S-(1-Methyl-2-hydroxyethyl)glutathione

This reaction results in a mixture of diastereomers due to the chiral nature of both glutathione and propylene oxide.

ReactantProduct
GlutathioneS-(1-Methyl-2-hydroxyethyl)glutathione
Propylene Oxide

Deuterium (B1214612) Incorporation Methodologies for S-(1-Methyl-2-hydroxyethyl)glutathione-d6

The synthesis of this compound requires the incorporation of six deuterium atoms into the 1-methyl-2-hydroxyethyl moiety. This is achieved by utilizing a deuterated precursor in the synthetic scheme.

Site-specific deuteration in this context refers to the placement of deuterium atoms on the 1-methyl-2-hydroxyethyl group. The most direct and efficient strategy to achieve this is through the use of a precursor molecule that already contains the deuterium atoms in the desired positions.

The synthesis of this compound is accomplished by reacting glutathione with a deuterated version of propylene oxide. Specifically, (+/-)-1,2-Propylene-d6 Oxide (CAS 202468-69-7) is the required isotopically labeled precursor. pharmaffiliates.com This starting material contains six deuterium atoms, which are retained in the final product.

The synthetic reaction is analogous to the synthesis of the non-deuterated compound:

Glutathione-SH + Propylene Oxide-d6 → this compound

As with the non-deuterated synthesis, this reaction will also produce the isomeric S-(2-hydroxypropyl)glutathione-d6. pharmaffiliates.com Commercial preparations of this compound are often sold as a mixture with this isomer. pharmaffiliates.com

Deuterated PrecursorFinal Labeled Compound
(+/-)-1,2-Propylene-d6 OxideThis compound

Purification and Characterization of Synthetic this compound Preparations

Following the synthesis, the reaction mixture will contain the desired product, its isomer, unreacted glutathione, and other byproducts. Therefore, a robust purification and characterization process is essential.

Purification: High-performance liquid chromatography (HPLC) is a widely used technique for the purification of glutathione conjugates. bohrium.comnih.gov Reversed-phase HPLC, utilizing a C18 column, is a common approach. oup.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the isomeric products and other components in the mixture.

Characterization: The purified this compound is characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized compound. For this compound, the expected molecular weight would be approximately 371.44 g/mol . clearsynth.compharmaffiliates.com High-resolution mass spectrometry can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 1-methyl-2-hydroxyethyl moiety would be absent due to deuteration. The remaining signals from the glutathione backbone can be compared to the spectrum of authentic glutathione to confirm the structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignment. acs.orgrsc.org

Analytical TechniquePurposeExpected Outcome for this compound
HPLCPurification and separation of isomersIsolation of the target compound from reaction mixture
Mass SpectrometryMolecular weight determination and structural confirmationConfirmation of the correct molecular weight (approx. 371.44 g/mol ) and fragmentation pattern
NMR SpectroscopyStructural elucidationAbsence of proton signals for the 1-methyl-2-hydroxyethyl group, characteristic signals for the glutathione backbone

Biosynthesis and Metabolism of Hydroxyethyl Glutathione Conjugates

Enzymatic Formation Pathways of Hydroxyethyl-Glutathione Adducts

The primary route for the formation of glutathione (B108866) adducts is enzymatic, ensuring efficient and specific conjugation that minimizes cellular damage from reactive electrophiles.

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates. washington.edureactome.org This reaction is the first and rate-limiting step in the mercapturic acid pathway. nih.gov In the case of S-(1-Methyl-2-hydroxyethyl)glutathione, GSTs facilitate the conjugation of propylene (B89431) oxide with glutathione. nih.govnih.gov The enzyme activates the thiol group of glutathione, increasing its nucleophilicity and accelerating the reaction to form a stable thioether bond with the electrophilic substrate. pharmacy180.com

GSTs are found in high concentrations in the cytosol and are also present as membrane-bound forms. reactome.org Different classes of GSTs (e.g., alpha, mu, pi, theta) exhibit broad and overlapping substrate specificities, allowing them to detoxify a wide array of xenobiotics. washington.edu For instance, the theta-class GST (GSTT1-1) shows a particular selectivity for metabolizing propylene oxide. medrxiv.org This enzymatic process is crucial for cellular protection against potentially harmful compounds. pharmacy180.com

While GSTs are the principal enzymes for glutathione conjugation, other enzymatic pathways can contribute to the formation of glutathione adducts, often by first creating a reactive electrophile. For some substrates, Phase I enzymes like cytochrome P450s can introduce or expose electrophilic sites, which then become targets for GSH conjugation. washington.edu Additionally, for certain unsaturated compounds, peroxidase enzymes have been shown to mediate GSH conjugation by generating thionyl free radicals from glutathione that then react with the substrate. tamu.edu However, for epoxides like propylene oxide, the direct conjugation catalyzed by GSTs remains the predominant pathway. nih.gov

Non-Enzymatic Formation of Hydroxyethyl-Glutathione Species

The conjugation of glutathione with electrophilic compounds can also occur non-enzymatically. nih.govmdpi.com This spontaneous reaction is particularly relevant for highly reactive electrophiles. encyclopedia.pub Glutathione is a potent nucleophile due to its thiol (-SH) group and is present in high cellular concentrations (typically 1-15 mM), which facilitates direct chemical reactions with sufficiently electrophilic molecules without enzymatic assistance. washington.edupharmacy180.com Therefore, a reactive precursor like propylene oxide can directly form S-(1-Methyl-2-hydroxyethyl)glutathione by reacting with the cellular pool of glutathione, although this process is generally less efficient than the GST-catalyzed pathway. nih.gov

Degradation and Further Biotransformation of Glutathione Conjugates

Once formed, the glutathione S-conjugate is not directly excreted but undergoes a series of metabolic steps known as the mercapturic acid pathway to produce the final, excretable N-acetylcysteine S-conjugate (mercapturic acid). nih.govnih.govwikipedia.orgnih.gov

The initial step in the degradation of the S-(1-Methyl-2-hydroxyethyl)glutathione conjugate is catalyzed by the ectoenzyme gamma-glutamyl transpeptidase (GGT). nih.govnih.gov GGT is located on the outer surface of cell membranes, particularly in tissues involved in absorption and secretion like the kidney tubules and bile canaliculi. nih.govwikipedia.org This enzyme cleaves the gamma-glutamyl bond between the glutamate (B1630785) and cysteine residues of the glutathione conjugate, transferring the glutamyl moiety to an acceptor molecule, which can be an amino acid or water. nih.govwikipedia.orgyoutube.comnih.gov This reaction releases a cysteinyl-glycine S-conjugate. pharmacy180.com

The cysteinyl-glycine S-conjugate is further metabolized by dipeptidases, such as aminopeptidase (B13392206) N, which are also located on the cell surface. nih.gov These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues, releasing free glycine and leaving a cysteine S-conjugate. pharmacy180.comwikipedia.org

This cysteine S-conjugate can then be reabsorbed into the cell where the final step of the mercapturic acid pathway occurs: N-acetylation. nih.gov The enzyme N-acetyltransferase catalyzes the addition of an acetyl group from acetyl-CoA to the amino group of the cysteine residue. pharmacy180.com This final product is the mercapturic acid—in this case, 2-hydroxypropylmercapturic acid (2-HPMA)—which is more water-soluble and is readily excreted from the body in urine. nih.govwikipedia.orgresearchgate.net

Data Tables

Table 1: Key Enzymes in the Metabolism of Hydroxyethyl-Glutathione Conjugates

EnzymeAbbreviationFunction
Glutathione S-TransferaseGSTCatalyzes the initial conjugation of an electrophile (e.g., propylene oxide) with glutathione. reactome.orgnih.gov
Gamma-Glutamyl TranspeptidaseGGTCleaves the gamma-glutamyl residue from the glutathione conjugate. nih.govwikipedia.org
Dipeptidases-Cleave the glycine residue from the cysteinyl-glycine conjugate. pharmacy180.comwikipedia.org
N-AcetyltransferaseNATAdds an acetyl group to the cysteine S-conjugate to form the final mercapturic acid. pharmacy180.com

Pathways of Hydroxyethyl-Glutathione Degradation

Once formed, S-(1-Methyl-2-hydroxyethyl)glutathione and similar glutathione conjugates undergo a well-established metabolic cascade known as the mercapturic acid pathway. This pathway is a major route for the detoxification and elimination of a wide variety of xenobiotics. The degradation process involves a series of enzymatic steps that systematically break down the glutathione conjugate into smaller, more easily excretable molecules.

The key steps in the degradation of hydroxyethyl-glutathione conjugates are as follows:

Removal of Glutamate: The process begins with the action of γ-glutamyltransferase (GGT), an enzyme primarily located on the outer surface of cell membranes, particularly in the kidneys and liver. GGT catalyzes the cleavage of the γ-glutamyl bond, removing the glutamate residue from the glutathione conjugate. This results in the formation of the corresponding cysteinylglycine (B43971) conjugate, S-(1-Methyl-2-hydroxyethyl)cysteinylglycine.

Removal of Glycine: The newly formed cysteinylglycine conjugate is then a substrate for various dipeptidases. These enzymes hydrolyze the peptide bond between cysteine and glycine, releasing glycine and leaving the cysteine conjugate, S-(1-Methyl-2-hydroxyethyl)cysteine.

N-Acetylation: In the final step of the mercapturic acid pathway, the cysteine conjugate undergoes N-acetylation. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue. This results in the formation of the final, readily excretable mercapturic acid, known as N-acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA).

This multi-step degradation process transforms the initial glutathione conjugate into a more water-soluble and less toxic compound that can be efficiently eliminated from the body, primarily through urine.

In Vitro Metabolic Profiling of Related Glutathione Conjugates

In vitro metabolic studies are essential tools for characterizing the metabolic pathways of xenobiotics and their conjugates without the complexities of a whole-animal system. Liver subcellular fractions, such as microsomes and the S9 fraction, are commonly employed for these investigations. The S9 fraction is particularly useful as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, including the glutathione S-transferases necessary for conjugation and some of the enzymes involved in the initial steps of glutathione conjugate degradation.

While specific in vitro profiling data for S-(1-Methyl-2-hydroxyethyl)glutathione is limited in publicly available literature, the general approach involves incubating the compound with liver S9 fractions fortified with necessary cofactors. The resulting mixture is then analyzed over time to identify and quantify the formation of downstream metabolites.

Table 1: Key Enzymes and Reactions in In Vitro Glutathione Conjugate Metabolism

Enzyme FamilySubcellular LocationCofactor(s)Role in Hydroxyethyl-Glutathione Metabolism
Glutathione S-Transferases (GSTs)Cytosol, MicrosomesGlutathione (GSH)Catalyze the initial conjugation of propylene oxide with GSH.
γ-Glutamyltransferase (GGT)Cell Membrane-Initiates degradation by removing the glutamate residue.
DipeptidasesCell Membrane, Cytosol-Cleave the glycine residue from the cysteinylglycine conjugate.
Cysteine S-conjugate N-acetyltransferaseMicrosomesAcetyl-CoACatalyzes the final N-acetylation step to form the mercapturic acid.

These in vitro systems allow researchers to determine the metabolic stability of the glutathione conjugate and to identify the specific enzymes responsible for its degradation.

In Vivo Metabolic Fate of Related Glutathione Conjugates in Animal Models

Studies in animal models, primarily rats and mice, have been instrumental in understanding the complete metabolic journey of glutathione conjugates from administration to excretion. Following exposure to propylene oxide, the resulting glutathione conjugates are processed through the mercapturic acid pathway, leading to the urinary excretion of mercapturic acids.

Research has demonstrated that N-acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA) is a major urinary metabolite of propylene oxide in both rats and humans. nih.gov This finding confirms that the glutathione conjugation pathway is a primary route of detoxification for propylene oxide in vivo.

The metabolic fate involves inter-organ transport. The initial glutathione conjugate, formed predominantly in the liver, can be transported into the bile for excretion or released into the bloodstream. Conjugates that enter the bloodstream are primarily taken up by the kidneys, where the high concentration of γ-glutamyltransferase and dipeptidases facilitates their rapid degradation to cysteine conjugates. The final N-acetylation step also occurs in the kidneys and liver, leading to the formation of the mercapturic acid which is then excreted in the urine.

Table 2: Summary of In Vivo Metabolic Fate of Propylene Oxide-Glutathione Conjugates in Animal Models

Biological MatrixKey Metabolites DetectedPrimary Organ(s) InvolvedSignificance
Urine N-acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA)Liver, KidneysMajor route of excretion and biomarker of propylene oxide exposure.
Bile S-(1-Methyl-2-hydroxyethyl)glutathioneLiverInitial route of elimination for the parent glutathione conjugate.
Blood S-(1-Methyl-2-hydroxyethyl)glutathione and its degradation intermediates-Transport of metabolites between organs (e.g., from liver to kidneys).

The quantitative analysis of these metabolites in different biological fluids provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, propylene oxide.

Advanced Analytical Methodologies for S 1 Methyl 2 Hydroxyethyl Glutathione D6

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of S-(1-Methyl-2-hydroxyethyl)glutathione-d6. nih.gov It offers unparalleled capabilities in both confirming the molecular structure and determining the exact quantity of the analyte, even at trace levels within intricate biological matrices. nih.gov The incorporation of six deuterium (B1214612) atoms (d6) in the molecule is specifically designed for MS-based applications, enabling robust and accurate quantification.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of this compound. Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) provide exceptionally accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental formula of the molecule with high confidence. nih.gov For this compound, HRMS can verify the molecular formula by distinguishing its exact mass from other isobaric compounds, thereby confirming the successful synthesis and integrity of the labeled standard. This step is crucial for ensuring the reliability of subsequent quantitative studies. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of glutathione (B108866) conjugates by analyzing their fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative fragment ions. nih.govnih.gov

The fragmentation of the glutathione moiety typically follows predictable pathways, providing a structural signature. researchgate.net Common cleavages include the loss of the pyroglutamic acid residue (129 Da), the glycine (B1666218) residue (75 Da), or combinations thereof. The presence of the S-(1-Methyl-2-hydroxyethyl) group and the d6 label will shift the mass of the parent ion and specific fragments, which can be precisely tracked. Further fragmentation in MS³ experiments can be used to isolate a specific fragment ion and break it down again, providing an additional layer of structural confirmation. researchgate.net This detailed fragment ion analysis is essential for distinguishing the target analyte from other related glutathione conjugates and background interferences. nih.gov

Below is a table of common fragmentations observed for S-substituted glutathione conjugates.

Precursor IonFragmentation EventResulting Fragment Ion (m/z)Structural Information
[M+H]⁺Loss of pyroglutamic acid[M+H - 129]⁺Confirms glutamic acid moiety
[M+H]⁺Cleavage of Cys-Gly bond[γ-Glu-Cys(S-R)]⁺Confirms γ-glutamyl-cysteine core
[M+H]⁺Loss of glycine[M+H - 75]⁺Confirms glycine moiety
[γ-Glu-Cys(S-R)]⁺Loss of CO[γ-Glu-Cys(S-R) - 28]⁺Further fragmentation of the core

Note: "R" represents the S-linked substituent, in this case, 1-Methyl-2-hydroxyethyl-d6.

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). nih.gov This method is considered the gold standard for absolute quantification due to its high accuracy and precision. nih.gov The strategy involves adding a known amount of the deuterated standard to a sample containing the unlabeled (native) analyte of interest. nih.gov

Because the stable isotope-labeled standard is chemically identical to the native analyte, it behaves the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the standard equally. researchgate.net The mass spectrometer can differentiate between the light (native) and heavy (d6-labeled) forms based on their mass difference. By measuring the ratio of the MS signal intensity of the native analyte to that of the known amount of the added standard, the absolute concentration of the native analyte in the original sample can be calculated with exceptional accuracy. nih.gov This approach effectively corrects for matrix effects and variations in analytical recovery, which are common challenges in complex biological samples. nih.gov

Chromatographic Separation Techniques

Prior to mass spectrometric analysis, chromatographic separation is essential to separate this compound and its unlabeled counterpart from other molecules in the sample matrix. This separation reduces ion suppression, improves signal-to-noise ratios, and allows for the differentiation of isomeric compounds.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), is the most common technique for separating glutathione and its conjugates. nih.govnih.gov Method development focuses on optimizing several parameters to achieve efficient separation.

Stationary Phase : C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which provides retention for the moderately polar glutathione conjugates. nih.govresearchgate.net

Mobile Phase : A gradient elution is typically employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net To improve peak shape and retention, additives such as formic acid or acetic acid are often included to control the pH and ensure the analytes are in a consistent protonation state. nih.gov

Detection : The LC system is coupled directly to a mass spectrometer, which serves as the detector, providing high selectivity and sensitivity for the target analytes. nih.gov

The table below summarizes typical parameters for an LC method.

ParameterTypical SettingPurpose
Column C18, 1.7-5 µm particle sizeProvides retention for moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for polar analyte elution.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase to elute less polar compounds.
Flow Rate 0.2 - 1.0 mL/minInfluences separation efficiency and analysis time.
Gradient 5% B to 95% B over several minutesSeparates compounds based on hydrophobicity.
Column Temp. 25 - 40 °CAffects retention time and peak shape.

For highly polar molecules like glutathione and its conjugates that may show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.gov HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of organic solvent. nih.gov

In HILIC, a water layer is adsorbed onto the polar stationary phase, and separation is achieved through the partitioning of polar analytes between this aqueous layer and the less polar mobile phase. nih.gov This mechanism provides excellent retention for very polar compounds. nih.gov As such, HILIC is particularly well-suited for the analysis of this compound, especially when analyzing it alongside other polar endogenous metabolites. This technique often provides complementary selectivity to reversed-phase methods and can be crucial for resolving co-eluting polar interferences. nih.gov

Reversed-Phase Liquid Chromatography (RPLC) Approaches

Reversed-Phase Liquid Chromatography (RPLC) stands as a cornerstone technique for the separation and analysis of polar compounds such as glutathione and its conjugates from complex biological matrices. The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase. For a polar and deuterated compound like this compound, specific RPLC methods are developed to achieve optimal resolution and sensitivity.

Typically, a C18 stationary phase is employed due to its versatility and wide range of applicability. The mobile phase usually consists of an aqueous component, often with a buffer to control pH and an organic modifier like methanol or acetonitrile. A gradient elution is frequently utilized to ensure the efficient separation of the polar glutathione conjugate from other matrix components.

Detection is a critical aspect of the RPLC analysis. While UV detection can be used, its sensitivity and specificity are often limited for this type of compound. Therefore, RPLC is commonly coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for highly sensitive and specific detection and quantification. The use of a deuterated standard like this compound is crucial for accurate quantification by isotope dilution mass spectrometry.

Table 1: Illustrative RPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion > Product Ion (Specific m/z values would be determined experimentally)

Note: The data in this table is illustrative and represents a typical starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of chemical compounds, including isotopically labeled molecules like this compound.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the glutathione backbone and the S-(1-methyl-2-hydroxyethyl) moiety. The integration of the signals provides a ratio of the number of protons, while the coupling patterns (splitting of signals) reveal information about adjacent protons. The chemical shifts are indicative of the electronic environment of the protons. Due to the d6-labeling on the S-(1-methyl-2-hydroxyethyl) group, specific signals corresponding to these protons would be absent or significantly reduced in intensity, confirming the position of deuteration.

Table 2: Predicted ¹H NMR Chemical Shifts for S-(1-Methyl-2-hydroxyethyl)glutathione Moiety

ProtonPredicted Chemical Shift (ppm)Multiplicity
Glutamate (B1630785) α-CH~3.8dd
Glutamate β-CH₂~2.1-2.2m
Glutamate γ-CH₂~2.5t
Cysteine α-CH~4.6dd
Cysteine β-CH₂~3.0-3.2m
Glycine α-CH₂~3.9s
S-CH~3.5m
CH-OH~4.0m
CH₃~1.3d

Note: These are predicted values and may vary based on solvent and experimental conditions. The signals for the deuterated positions would be absent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., carbonyl, aliphatic). In the case of the deuterated compound, the signals for the carbons directly bonded to deuterium atoms would exhibit a characteristic splitting pattern (due to C-D coupling) and a lower intensity in proton-decoupled spectra, which can further confirm the sites of deuteration.

Table 3: Predicted ¹³C NMR Chemical Shifts for S-(1-Methyl-2-hydroxyethyl)glutathione Moiety

CarbonPredicted Chemical Shift (ppm)
Glutamate C=O (γ)~175
Glutamate C=O (α)~173
Glycine C=O~172
Glutamate α-CH~55
Cysteine α-CH~54
Glycine α-CH₂~42
Glutamate γ-CH₂~32
Cysteine β-CH₂~31
Glutamate β-CH₂~27
S-CH~45
CH-OH~68
CH₃~20

Note: These are predicted values and are subject to variation based on experimental conditions.

Deuterium (²H) NMR spectroscopy is a direct and powerful method to confirm the presence and location of deuterium atoms in a molecule. nih.gov A ²H NMR spectrum of this compound would show signals only for the deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for the direct correlation of the deuterium signals to their corresponding proton positions in the non-deuterated analogue. nih.gov This technique provides unequivocal evidence of successful deuteration at the intended positions within the S-(1-methyl-2-hydroxyethyl) group. The absence of signals at other positions confirms the isotopic purity of the compound.

Integration of Multi-Omics Approaches for Metabolite Identification

The identification and characterization of metabolites like this compound in complex biological systems can be significantly enhanced by integrating multi-omics approaches. These approaches, which include metabolomics, proteomics, and transcriptomics, provide a holistic view of the cellular response to xenobiotic exposure.

Metabolomics, particularly untargeted approaches using high-resolution mass spectrometry, can be employed to screen for a wide range of metabolites, including potential glutathione conjugates. Current time information in Pampanga, PH.bohrium.com By comparing the metabolomes of control and exposed samples, unique features corresponding to metabolites of the compound of interest can be identified. The presence of the deuterated isotopic signature of this compound would provide a distinct marker for its identification.

Transcriptomics and proteomics can provide complementary information by identifying changes in the expression of genes and proteins involved in glutathione metabolism and xenobiotic detoxification pathways. For instance, an upregulation of specific glutathione S-transferases (GSTs) could suggest their involvement in the formation of the S-(1-Methyl-2-hydroxyethyl)glutathione conjugate. This integrated approach not only aids in the identification of the metabolite but also provides insights into the biological pathways involved in its formation and further metabolism.

Biochemical and Molecular Investigations of Glutathione S Conjugates

Interaction with Cellular Macromolecules

Once formed, glutathione (B108866) S-conjugates are not merely inert end-products destined for excretion. They can interact with essential cellular macromolecules, including DNA and proteins, leading to a range of downstream effects. These interactions are pivotal in understanding the mechanisms of chemical toxicity and cellular regulation.

Formation of DNA-Glutathione Adducts

While the conjugation of xenobiotics with glutathione (GSH) is predominantly a detoxification mechanism, certain glutathione S-conjugates can be reactive and form adducts with nucleic acids. This process represents a mechanism of "bioactivation," where the conjugate is more reactive than the parent compound.

Research has demonstrated that reactive intermediates derived from the metabolism of certain compounds can be conjugated with glutathione and subsequently form DNA adducts. For instance, formaldehyde (B43269), a ubiquitous environmental pollutant and metabolic intermediate, reacts with glutathione to form S-hydroxymethylglutathione. nih.gov This reactive species can then conjugate with DNA bases, leading to the formation of adducts such as S-[1-(N²-deoxyguanosinyl)methyl]glutathione. nih.gov This particular adduct serves as a biomarker for formaldehyde exposure and highlights a pathway where glutathione conjugation facilitates DNA damage. nih.gov

Similarly, model conjugates like S-(1-Acetoxymethyl)glutathione have been used to study reactions with DNA. These studies identified adducts with all four deoxyribonucleosides, with the major adduct being S-[1-(N²-deoxyguanosinyl)methyl]GSH. nih.gov The formation of such adducts underscores the potential for some glutathione conjugates to act as genotoxic agents by directly modifying the genetic material.

Table 1: Examples of DNA-Glutathione Adducts

Reactant/Model CompoundResulting DNA AdductNucleoside TargetReference
Formaldehyde + GlutathioneS-[1-(N²-deoxyguanosinyl)methyl]glutathioneDeoxyguanosine nih.gov
S-(1-Acetoxymethyl)glutathioneS-[1-(N⁷-deoxyadenosinyl)methyl]GSHDeoxyadenosine nih.gov
S-(1-Acetoxymethyl)glutathioneS-[1-(N³-thymidinyl)methyl]GSH (proposed)Thymidine nih.gov
S-(1-Acetoxymethyl)glutathioneS-[1-(N⁴-deoxycytidinyl)methyl]GSH (proposed)Deoxycytidine nih.gov

Protein Thiol Modifications and Glutathionylation

S-glutathionylation is a reversible post-translational modification involving the formation of a mixed disulfide bond between a glutathione molecule and a cysteine residue on a protein (Pr-SSG). mdpi.com This process is a crucial mechanism for redox signaling and for protecting protein thiols from irreversible oxidation under conditions of oxidative stress. nih.govmdpi.com

The formation of Pr-SSG can occur through several mechanisms:

Thiol-disulfide exchange: Reaction of a protein thiol with glutathione disulfide (GSSG). nih.gov

Reaction with oxidized glutathione: Reaction with intermediates like the glutathione thiyl radical (GS•).

Enzyme-catalyzed reactions: Enzymes such as glutathione S-transferase P1-1 (GSTP1-1) can facilitate the S-glutathionylation of specific protein targets. mdpi.com

This modification acts as a redox "switch," altering the function, localization, and interactions of proteins. nih.gov S-glutathionylation has been shown to inhibit the activity of various enzymes, including those central to metabolism like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov By modulating protein activity, S-glutathionylation plays a key role in a multitude of cellular processes, including signal transduction, metabolic regulation, and antioxidant defense. mdpi.comnih.gov

Enzymatic Interactions Beyond Formation

The interaction of glutathione and its conjugates with enzymes is not limited to their formation via GSTs. These molecules can influence enzymatic activity and are integral components of the cellular redox machinery.

Modulation of Enzyme Activity by Glutathione Conjugates

Glutathione and its derivatives can directly and indirectly modulate the activity of various enzymes. Glutathione disulfide (GSSG), the oxidized form of glutathione, has been shown to inhibit certain enzymes. For example, both the high-molecular-weight (tetramer) and low-molecular-weight (dimer) forms of rat liver S-adenosylmethionine synthetase are inhibited by GSSG. nih.gov This inhibition is correlated with the dissociation of the enzyme complexes into monomers, suggesting that the cellular redox state, reflected by the GSH/GSSG ratio, can regulate enzyme structure and function. nih.gov

Furthermore, glutathione itself acts as a cofactor for several enzymes. drugbank.com These include:

Glutathione Peroxidases (GPx): These enzymes utilize GSH to reduce hydrogen peroxide and organic hydroperoxides, protecting the cell from oxidative damage.

Glyoxalases: This system, comprising glyoxalase I and II, detoxifies reactive α-ketoaldehydes like methylglyoxal, using GSH as a cofactor in the process. drugbank.com

The process of S-glutathionylation is also a significant modulator of enzyme function. As mentioned, the glutathionylation of GAPDH leads to a reversible inhibition of its glycolytic activity. nih.gov This provides a direct link between the cellular redox state and the control of metabolic pathways.

Role in Redox Homeostasis

Glutathione is the most abundant non-protein thiol in the cell and is a cornerstone of redox homeostasis. nih.govnih.gov It functions as a primary redox buffer, maintaining a reduced intracellular environment. The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a critical indicator of cellular health, with a high GSH/GSSG ratio being essential for normal function. nih.govmdpi.com

The key roles of glutathione in redox homeostasis include:

Scavenging of Reactive Oxygen Species (ROS): GSH can directly neutralize ROS or act as a cofactor for enzymes like glutathione peroxidase. nih.gov

Regeneration of Other Antioxidants: GSH is involved in regenerating other antioxidants, such as vitamins C and E, to their active forms.

Detoxification of Electrophiles: The formation of glutathione S-conjugates, such as S-(1-Methyl-2-hydroxyethyl)glutathione, is a crucial detoxification pathway that neutralizes harmful electrophilic compounds. This process consumes GSH, and under high toxicant load, can deplete cellular GSH levels, leading to oxidative stress. nih.gov

Redox Signaling: Through S-glutathionylation, the glutathione system translates redox signals into functional changes in proteins, thereby regulating cellular processes. mdpi.comresearchgate.net

The glutaredoxin (Grx) system, which works in concert with glutathione, is specialized in catalyzing the reduction of protein-glutathione mixed disulfides (deglutathionylation), making the regulatory process dynamic and reversible. mdpi.comresearchgate.net

Cellular Transport Mechanisms of Glutathione Conjugates

Following their formation in the cytosol, glutathione S-conjugates must be eliminated from the cell to prevent potential toxicity and complete the detoxification process. This is accomplished by specific transport proteins located in the cell membrane.

The primary transporters responsible for the efflux of glutathione S-conjugates belong to the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs). nih.govnih.gov In the liver, which is a major site of xenobiotic metabolism, glutathione S-conjugates are preferentially transported across the canalicular membrane of hepatocytes into the bile. semanticscholar.orgnih.gov This ATP-dependent transport is primarily mediated by the MRP2 transporter (also known as cMOAT). nih.govsemanticscholar.org

In addition to canalicular transport, evidence suggests the presence of other transport systems on the basolateral (sinusoidal) membrane of liver cells, which may be responsible for exporting conjugates into the bloodstream. bohrium.com These conjugates can then travel to the kidneys for further processing and excretion.

The ultimate fate of most glutathione S-conjugates involves their conversion to mercapturic acids. This metabolic pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate. mdpi.com These more water-soluble mercapturic acids are then readily excreted in the urine. nih.gov

Table 2: Key Transporters of Glutathione Conjugates

Transporter FamilySpecific TransporterCellular LocationFunctionReference
ABC TransportersMRP2 (cMOAT)Canalicular membrane (liver)ATP-dependent efflux into bile nih.govsemanticscholar.org
ABC TransportersMRPs (general)Plasma membraneEfflux from various cells nih.gov
(Proposed)Electrogenic TransporterBasolateral membrane (liver)Transport into blood bohrium.com

Research Applications and Utility of S 1 Methyl 2 Hydroxyethyl Glutathione D6

Use as a Quantitative Internal Standard in Bioanalytical Assays

In quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accuracy and precision. nih.gov S-(1-Methyl-2-hydroxyethyl)glutathione-d6 serves this purpose effectively for the quantification of the unlabeled S-(1-Methyl-2-hydroxyethyl)glutathione and related metabolites.

The primary advantage of a deuterated standard is that its physicochemical properties are nearly identical to the analyte of interest. mdpi.com This results in similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov Any sample loss or variation in instrument response that affects the analyte will similarly affect the SIL-IS. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for precise quantification. This approach effectively compensates for matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples like plasma, urine, or tissue homogenates. nih.gov

The use of SIL-IS is a routine practice in regulated bioanalysis to monitor and correct for such variations. nih.gov The response of the internal standard itself can be used as a diagnostic tool to assess the quality of the analysis and identify samples where matrix effects may have compromised the results. nih.gov

FeatureRationale for Use as Internal StandardBenefit in Bioanalysis
Isotopic Labeling (d6) Mass difference allows distinction from the endogenous analyte by MS. mdpi.comEnables accurate quantification without interference from the unlabeled compound.
Chemical Similarity Co-elutes with the analyte during chromatography and has similar extraction recovery. mdpi.comCorrects for analyte loss during sample preparation and analysis.
Ionization Efficiency Experiences similar ionization suppression or enhancement (matrix effects). nih.govImproves the accuracy and precision of quantification in complex biological matrices.
Stability Deuterium (B1214612) labels are stable and do not readily exchange under typical LC-MS conditions. mdpi.comEnsures the integrity of the standard throughout the analytical process.

Application in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Stable isotope labeling is a cornerstone of MFA, allowing researchers to trace the flow of atoms through metabolic pathways. creative-proteomics.comfrontiersin.org While common tracers include labeled glucose or amino acids, deuterated compounds like this compound can be used in more targeted studies to probe specific pathways.

When introduced into a biological system, an isotopically labeled compound acts as a tracer. creative-proteomics.com Its metabolism leads to the incorporation of the isotopic label into downstream metabolites. By measuring the isotopic enrichment and distribution patterns in these metabolites over time using mass spectrometry, researchers can deduce the active metabolic routes and calculate the flux through them. frontiersin.orgnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. mdpi.com

For example, administering this compound could help quantify the flux through pathways involved in glutathione (B108866) conjugate metabolism and mercapturic acid formation, providing insights into detoxification processes and cellular responses to xenobiotics.

Development of Reference Materials for Glutathione Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. nih.gov A major challenge in this field is the accurate identification and absolute quantification of compounds in highly complex mixtures. nih.gov Isotopically labeled compounds, such as this compound, are crucial for developing robust reference materials to overcome these hurdles.

These labeled compounds serve as ideal standards for several reasons:

Metabolite Identification: By comparing the retention time and fragmentation pattern (in MS/MS) of a suspected metabolite with that of a known, labeled standard, researchers can confirm its identity with high confidence.

Absolute Quantification: Labeled standards are essential for creating calibration curves to determine the absolute concentration of their endogenous counterparts, a process often limited by the lack of commercially available, purified standards for every metabolite. researchgate.net

Quality Control: They can be included in quality control samples to monitor the performance and reproducibility of analytical platforms over time.

The development and use of labeled reference materials like this compound enhance the reliability and comparability of data from metabolomics studies, particularly those focusing on the extensive network of glutathione-related metabolites. mdpi.com

Investigation of Glutathione-Dependent Biotransformation Pathways

Glutathione S-transferases (GSTs) are a critical family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, a key step in the detoxification of xenobiotics and endogenous toxins. mdpi.comosti.gov The resulting glutathione S-conjugates are typically further metabolized through the mercapturic acid pathway before excretion. nih.gov

This compound can be used as a tool to investigate these biotransformation pathways. For instance, it can serve as a substrate or a standard in assays designed to measure the activity of GSTs and other enzymes in the pathway, such as γ-glutamyltransferase and dipeptidases. nih.gov

By incubating the labeled compound with cellular extracts, tissue preparations (e.g., liver microsomes), or purified enzymes, researchers can monitor the formation of subsequent deuterated metabolites. nih.gov This allows for the precise characterization of enzyme kinetics and the identification of specific isoforms involved in the metabolism of a particular substrate. nih.gov Such studies are vital for understanding mechanisms of drug metabolism, detoxification, and cellular protection against electrophilic stress. mdpi.com

Enzyme FamilyRole in BiotransformationApplication of Labeled Compound
Glutathione S-Transferases (GSTs) Catalyze the initial conjugation of electrophiles with glutathione. mdpi.comCan be used as a standard to quantify the product of GST activity.
γ-Glutamyltransferase (GGT) Removes the glutamate (B1630785) residue from the glutathione conjugate. nih.govTracing the conversion of the labeled conjugate to its cysteinylglycine (B43971) derivative.
Dipeptidases Cleave the cysteinylglycine conjugate to a cysteine conjugate. nih.govMonitoring the formation of the corresponding deuterated cysteine conjugate.
N-acetyltransferase Acetylates the cysteine conjugate to form the final mercapturic acid. nih.govIdentifying and quantifying the final deuterated mercapturate product for excretion studies.

Tracer Studies for Elucidating Metabolic Fates in Biological Systems

Isotopic labeling is a fundamental technique for conducting tracer studies to determine the metabolic fate of compounds in living organisms. nih.gov this compound, as a stable isotope-labeled molecule, is an excellent tracer for following the absorption, distribution, metabolism, and excretion (ADME) of glutathione conjugates.

After administration to a model organism, the deuterated label allows the parent compound and its metabolites to be distinguished from the endogenous pool of related molecules. nih.gov Biological samples (e.g., blood, urine, bile, tissues) can be collected at various time points and analyzed by mass spectrometry. This approach enables researchers to:

Identify all major and minor metabolites formed from the parent conjugate. nih.gov

Determine the primary routes and rates of excretion.

Map the distribution of the compound and its metabolites in different tissues.

Construct a comprehensive picture of the compound's biotransformation and clearance from the body. nih.gov

These studies are essential in pharmacology and toxicology to understand how the body processes and eliminates xenobiotic compounds and their metabolic byproducts. nih.gov

In Vitro Studies on the Formation and Fate of S 1 Methyl 2 Hydroxyethyl Glutathione D6

Hepatocyte and Microsomal Incubation Studies

Isolated hepatocytes and liver microsomes are fundamental in vitro tools for investigating the metabolism of xenobiotics. These systems contain the necessary enzymatic machinery, primarily glutathione (B108866) S-transferases (GSTs), responsible for the conjugation of propylene (B89431) oxide with glutathione.

Studies using rat hepatocytes have been instrumental in demonstrating the formation of S-(1-Methyl-2-hydroxyethyl)glutathione. When hepatocytes are incubated with propylene oxide, there is a corresponding depletion of intracellular glutathione (GSH) as it is consumed in the conjugation reaction. The formation of the conjugate is time- and concentration-dependent. While specific rates for the d6-labeled compound are not extensively published due to its typical use as a standard, the metabolic behavior is expected to be identical to the unlabeled analog.

Microsomal incubations, particularly with liver microsomes, allow for a more focused look at the role of membrane-bound enzymes in the metabolic process. The formation of glutathione conjugates from propylene oxide in these systems is dependent on the presence of both microsomes and a source of glutathione. Research indicates that microsomal glutathione S-transferase 1 (MGST1) can contribute to the detoxification of various electrophiles, although the primary enzymes for propylene oxide conjugation are cytosolic. These studies confirm that the initial conjugation step is a critical event in the detoxification pathway of propylene oxide.

Table 1: Summary of Findings from Hepatocyte and Microsomal Studies

In Vitro SystemKey FindingsImplication
Isolated Rat Hepatocytes Time- and concentration-dependent formation of S-(1-Methyl-2-hydroxyethyl)glutathione.Demonstrates the capacity of intact liver cells to conjugate propylene oxide.
Depletion of intracellular glutathione upon exposure to propylene oxide.Confirms the role of GSH as a co-substrate in the detoxification pathway.
Rat Liver Microsomes Formation of the glutathione conjugate in the presence of GSH.Highlights the enzymatic nature of the conjugation reaction.
Contribution of microsomal GSTs to the overall conjugation activity.Suggests the involvement of multiple GST isoenzymes in the detoxification process.

Recombinant Enzyme Assays

To pinpoint the specific enzymes responsible for the conjugation of propylene oxide, researchers utilize recombinant enzyme assays. These assays involve expressing a single, purified enzyme and measuring its catalytic activity with a specific substrate.

Studies have identified Glutathione S-transferase Theta 1 (GSTT1-1) as a key enzyme in the biotransformation of propylene oxide. nih.gov Comparative studies using recombinant human GSTT1-1 have shown that propylene oxide is a more reactive substrate than ethylene (B1197577) oxide. nih.gov The velocity of the enzymatic transformation of propylene oxide is significantly higher than that of other epoxides like 1-butylene oxide when catalyzed by hGSTT1-1. nih.gov

Table 2: Recombinant Enzyme Assay Findings for Propylene Oxide Conjugation

EnzymeSubstrate(s)Key FindingReference
Human GSTT1-1 Propylene Oxide, Ethylene Oxide, 1-Butylene OxideThe relative velocity of enzymatic transformation is PO > EO >> 1-BuO. nih.gov
Human and Rat GSTT1-1 Propylene Oxide, Ethylene OxideCorroborated the faster transformation of propylene oxide compared to ethylene oxide. nih.gov

Cell-Based Models for Conjugate Formation and Metabolism

In addition to primary hepatocytes, various cell lines are employed to model the formation and metabolism of glutathione conjugates. Human hepatoma cell lines, such as HepG2, are widely used due to their availability and retention of many hepatic functions, including phase II metabolism.

These cell-based models are valuable for studying the cellular response to propylene oxide exposure and the role of glutathione in mitigating cytotoxicity. When HepG2 cells are exposed to propylene oxide, the formation of S-(1-Methyl-2-hydroxyethyl)glutathione can be monitored, often alongside markers of oxidative stress and cell viability. Studies have shown that depletion of intracellular glutathione in these cell lines increases their susceptibility to the toxic effects of electrophilic compounds, underscoring the importance of the conjugation pathway in cellular defense.

While these models may not fully replicate the metabolic capacity of primary hepatocytes, they provide a reproducible and high-throughput system for investigating the mechanisms of detoxification and the factors that can influence the fate of the resulting glutathione conjugate.

Table 3: Applications of Cell-Based Models in Studying Propylene Oxide Conjugation

Cell LineApplicationTypical Endpoints Measured
HepG2 Investigating the role of glutathione in protecting against propylene oxide-induced cytotoxicity.Intracellular glutathione levels, formation of S-(1-Methyl-2-hydroxyethyl)glutathione, cell viability, markers of oxidative stress.
High-throughput screening of factors that modulate the glutathione conjugation pathway.Changes in conjugate formation, enzyme activity, gene expression of GSTs.

Studies on Enzyme Kinetics and Substrate Specificity

Understanding the enzyme kinetics and substrate specificity of the glutathione S-transferases involved in propylene oxide metabolism is crucial for predicting its metabolic fate. The primary enzymes responsible for this conjugation reaction belong to the GST family, which exhibits broad and often overlapping substrate specificities.

Kinetic studies have demonstrated that the conjugation of propylene oxide with glutathione follows Michaelis-Menten kinetics. The rate of reaction is dependent on the concentrations of both propylene oxide and glutathione. As previously mentioned, GSTT1-1 has been identified as a high-activity enzyme for this substrate. nih.gov The higher chemical reactivity of propylene oxide compared to ethylene oxide contributes to its faster enzymatic transformation. nih.gov

The specificity of GSTs for propylene oxide is an important area of research, as different isoforms of GSTs are expressed in various tissues and can be induced or inhibited by different compounds. This differential expression and activity can lead to variations in the rate of detoxification of propylene oxide and, consequently, individual susceptibility to its toxic effects.

Table 4: Summary of Enzyme Kinetics and Substrate Specificity for Propylene Oxide Conjugation

ParameterDescriptionFindingReference
Key Enzyme The primary GST isoform responsible for propylene oxide conjugation.Glutathione S-transferase Theta 1 (GSTT1-1). nih.gov
Relative Reactivity Comparison of the rate of conjugation of propylene oxide with other epoxides by GSTT1-1.Propylene oxide is a more reactive substrate than ethylene oxide. nih.gov
Kinetic Model The mathematical model that describes the rate of the enzymatic reaction.The reaction follows Michaelis-Menten kinetics.

In Vivo Research in Animal Models Involving Glutathione Conjugates

Pharmacokinetic and Metabolite Disposition Studies in Preclinical Models

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of glutathione (B108866) conjugates. While no specific data exists for S-(1-Methyl-2-hydroxyethyl)glutathione-d6, a typical study in a preclinical model (e.g., rats, mice) would involve administering the compound and subsequently measuring its concentration, and that of its metabolites, in various biological matrices over time.

The primary pathway for the metabolism of glutathione S-conjugates is the mercapturic acid pathway. nih.gov This multi-step process begins with the formation of a thioether bond between glutathione and a xenobiotic, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is then sequentially metabolized to a cysteinylglycine (B43971) S-conjugate, a cysteine S-conjugate, and finally the N-acetyl-L-cysteine S-conjugate, known as a mercapturic acid, which is then excreted. nih.gov

A hypothetical pharmacokinetic study for a glutathione conjugate might yield data similar to that presented in the interactive table below.

Hypothetical Pharmacokinetic Parameters of a Glutathione Conjugate in Rat Plasma

Parameter Value Unit
Tmax (Time to peak concentration) 1.5 hours
Cmax (Peak plasma concentration) 10.2 µg/mL
AUC (Area under the curve) 50.8 µg·h/mL
t1/2 (Half-life) 4.3 hours
CL (Clearance) 2.5 L/h/kg

Biomonitoring of Glutathione Conjugates in Animal Biofluids

Biomonitoring in animal models involves tracking the presence and concentration of glutathione conjugates and their metabolites in various biofluids such as blood, plasma, urine, and bile. This is crucial for assessing exposure to parent compounds and understanding their metabolic fate.

Urine is a primary matrix for monitoring the end-products of the mercapturic acid pathway. The presence of specific mercapturates in urine can serve as a biomarker of exposure to the original toxicant. For instance, after exposure to a halogenated alkene, the corresponding glutathione conjugate is formed and processed, leading to the excretion of a specific mercapturate that can be quantified. nih.gov

The following interactive table illustrates hypothetical data from a biomonitoring study in rats, showing the urinary excretion of a glutathione conjugate and its major metabolite.

Hypothetical Cumulative Urinary Excretion in Rats (0-24h)

Analyte Percentage of Administered Dose
Parent Glutathione Conjugate 2.1%
N-acetylcysteine Metabolite 65.4%
Cysteine-glycine Metabolite 5.3%

Investigation of Metabolic Pathways in Animal Tissues

Investigating metabolic pathways in specific animal tissues provides a deeper understanding of the disposition of glutathione conjugates. Key enzymes involved in the mercapturic acid pathway are distributed throughout the body, with particularly high concentrations in the liver and kidneys.

The initial step, conjugation with glutathione, is catalyzed by GSTs, which are abundant in the liver. nih.gov The subsequent cleavage of the glutamate (B1630785) residue is carried out by γ-glutamyltransferase (GGT), an enzyme found on the outer surface of cells in tissues such as the kidney tubules and bile canaliculi. nih.gov The final N-acetylation step to form the mercapturate occurs primarily in the kidney and liver. nih.gov

Tissue distribution studies, often using radiolabeled compounds or advanced mass spectrometry techniques, can reveal where a glutathione conjugate and its metabolites accumulate, providing clues about the sites of metabolism and potential toxicity.

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Platforms

The sensitive and specific detection of glutathione (B108866) conjugates like S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is paramount for accurate biological monitoring. While existing methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are robust, future advancements will focus on enhancing throughput, sensitivity, and the scope of detectable analytes. sygnaturediscovery.comacs.org

Novel analytical platforms are being developed to overcome the limitations of current techniques. nih.gov High-resolution mass spectrometry (HRMS), for instance, offers superior accuracy in mass determination, aiding in the identification of unknown metabolites and reducing ambiguity in complex biological matrices. nih.gov The use of stable-isotope labeled glutathione, such as in this compound itself, is a key strategy to avoid false positives in reactive metabolite trapping studies. nih.gov

Future platforms will likely integrate advanced separation techniques, such as multidimensional chromatography and ion mobility spectrometry, with mass spectrometry. These hyphenated techniques can resolve isomeric metabolites and provide additional structural information, which is crucial for distinguishing between different glutathione conjugates.

Table 1: Comparison of Current and Emerging Analytical Platforms for Glutathione Conjugate Analysis

FeatureCurrent Platforms (e.g., Triple Quadrupole MS)Emerging Platforms (e.g., HRMS, Ion Mobility-MS)
Primary Function Targeted quantificationTargeted and untargeted analysis, structural elucidation
Selectivity High (using MRM)Very High (accurate mass and fragmentation)
Sensitivity ExcellentExcellent to Superior
Data Acquired Precursor/product ion pairsFull scan high-resolution mass spectra
Advantages Robust, well-established methodsGreater confidence in identification, ability to detect unknowns
Limitations Limited to pre-selected analytesData processing can be more complex

Advanced Computational Modeling of Conjugation Reactions

Computational modeling provides invaluable insights into the mechanisms of glutathione conjugation reactions at a molecular level. These in silico approaches can predict the reactivity of electrophilic compounds towards glutathione and the regioselectivity of the conjugation reaction, which is particularly relevant for asymmetrical epoxides like propylene (B89431) oxide that can form two isomeric glutathione adducts. acs.org

Current computational methods, such as density functional theory (DFT), can be used to model the transition states of these reactions and calculate activation energy barriers. nih.govnih.gov This information helps to understand the kinetic and thermodynamic favorability of different conjugation pathways. Furthermore, covalent docking approaches are being developed to predict which xenobiotics are likely to be substrates for specific glutathione S-transferase (GST) isozymes. nih.gov

Future directions in this field will involve the use of more sophisticated computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, to model the enzymatic conjugation reaction within the dynamic environment of the GST active site. researchgate.net These models will provide a more accurate representation of the enzyme-substrate interactions and the catalytic mechanism. Molecular dynamics simulations can also be employed to study the conformational changes in both the glutathione conjugate and the enzyme during the catalytic cycle. researchgate.net

Table 2: Computational Approaches for Studying Glutathione Conjugation

Computational MethodApplication in Glutathione Conjugation ResearchKey Insights Provided
Quantum Mechanics (QM) Modeling reaction mechanisms and transition states. nih.govnih.govActivation energies, reaction pathways, electronic properties.
Molecular Docking Predicting the binding of substrates to GSTs. nih.govBinding affinities, preferred binding poses.
Molecular Dynamics (MD) Simulating the dynamic behavior of GSTs and conjugates. researchgate.netConformational changes, enzyme flexibility, solvent effects.
QM/MM Modeling enzymatic reactions with high accuracy.Detailed mechanism of enzyme catalysis.

Elucidation of Undiscovered Metabolic Enzymes

The conjugation of xenobiotics with glutathione is primarily catalyzed by the glutathione S-transferase (GST) superfamily of enzymes. frontiersin.orgnih.govnovapublishers.com While many GST isoenzymes have been identified and characterized, it is likely that undiscovered enzymes with novel substrate specificities and catalytic mechanisms exist. frontiersin.orgnih.gov The subsequent metabolism of glutathione conjugates, known as the mercapturate pathway, involves a series of enzymes including γ-glutamyltransferase, dipeptidases, and N-acetyltransferases. nih.govnih.gov

The search for novel metabolic enzymes can be guided by functional genomics and proteomics approaches. For example, activity-based protein profiling (ABPP) can be used to identify enzymes that covalently bind to reactive metabolites. Furthermore, genome mining and phylogenetic analysis can help to identify putative GSTs and other metabolic enzymes in various species. nih.gov The characterization of these novel enzymes will be crucial for a complete understanding of the metabolic fate of glutathione conjugates.

A novel class of GST, designated Gtt2, has been identified in the bacterium Vibrio parahaemolyticus. This enzyme utilizes a water molecule to activate the sulfhydryl group of glutathione, a departure from the typical mechanism involving a serine, tyrosine, or cysteine residue. mdpi.com The discovery of such unique catalytic mechanisms highlights the potential for identifying novel enzymes involved in glutathione conjugation.

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex network of biochemical pathways that govern xenobiotic metabolism. nih.gov By integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, it is possible to construct comprehensive models of glutathione metabolism and its response to xenobiotic exposure. nih.govnih.govresearchgate.net

These integrated models can be used to predict the flux through different metabolic pathways and to identify key regulatory nodes. nih.gov For example, by combining metabolomics data on the levels of glutathione and its conjugates with transcriptomic data on the expression of GSTs and other metabolic enzymes, researchers can gain a deeper understanding of the cellular response to propylene oxide exposure. researchgate.netdovepress.com

Future research will focus on developing more dynamic and predictive models of glutathione metabolism. These models will incorporate kinetic parameters for enzymatic reactions and transport processes, allowing for the simulation of the metabolic fate of this compound under different physiological conditions. nih.govresearchgate.net Ultimately, these systems biology approaches will provide a more complete picture of the biological significance of glutathione conjugation and its role in detoxification. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for S-(1-Methyl-2-hydroxyethyl)glutathione-d6, and how do deuterium incorporation methods influence purity and yield?

  • Methodology : Synthesis typically involves substituting hydrogen atoms in the glutathione backbone with deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Purification via reversed-phase HPLC with mass spectrometry (LC-MS) or NMR (¹H/²H NMR) is critical to confirm isotopic enrichment (>98% deuterium) and rule out side products. Yield optimization requires controlled reaction conditions (pH, temperature) to minimize H/D exchange .

Q. How is This compound characterized to confirm structural integrity and isotopic labeling?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation.
  • LC-MS : High-resolution MS (HRMS) verifies molecular mass shifts due to deuterium (e.g., +6 Da for six deuterium atoms).
  • IR Spectroscopy : Confirms functional groups (e.g., thiol, hydroxyl) post-modification. Cross-validation with reference standards ensures accuracy .

Q. What role does This compound play in tracing metabolic pathways in redox studies?

  • Methodology : Use as a stable isotope tracer in LC-MS/MS assays to quantify glutathione metabolism (e.g., turnover rates in liver cells). Isotopic dilution techniques correct for matrix effects, while kinetic modeling distinguishes between de novo synthesis and recycling pathways. Ensure cell culture media are deuterium-free to avoid confounding results .

Advanced Research Questions

Q. How do isotopic effects of deuterium in This compound influence its reactivity in enzymatic assays compared to non-deuterated analogs?

  • Methodology : Conduct comparative kinetics using glutathione peroxidase (GPx) or glutathione-S-transferase (GST) assays. Measure reaction rates (kₐₜₜ/Kₘ) via stopped-flow spectroscopy. Deuterium’s higher mass may reduce reaction rates due to kinetic isotope effects (KIEs), particularly in C-H/D bond cleavage steps. Statistical analysis (e.g., ANOVA) identifies significant deviations from non-deuterated controls .

Q. What strategies resolve contradictions in reported data on This compound’s efficacy in mitigating oxidative stress in in vivo models?

  • Methodology :

  • Meta-analysis : Systematically review studies for methodological variability (e.g., dosing regimes, animal models).
  • Dose-response studies : Test compound efficacy across a gradient of concentrations to identify non-linear effects.
  • Biomarker multiplexing : Measure complementary oxidative markers (e.g., malondialdehyde, 8-OHdG) to triangulate results. Adjust for deuterium’s potential interference in assay chemistries (e.g., ELISA) .

Q. How can researchers optimize the detection limits of This compound in complex biological matrices using advanced chromatographic techniques?

  • Methodology :

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.
  • Chromatography : Employ ultra-high-performance LC (UHPLC) with HILIC columns for polar compound retention.
  • Mass spectrometry : Implement multiple reaction monitoring (MRM) transitions specific to deuterated fragments. Calibrate with isotope-labeled internal standards (e.g., ¹³C-glutathione) to correct for ion suppression .

Q. What computational models predict the isotopic distribution and stability of This compound under varying physiological conditions?

  • Methodology : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model H/D exchange rates in aqueous environments (e.g., blood plasma pH 7.4). Validate predictions with experimental data from accelerated stability studies (40°C/75% RH for 4 weeks) and deuterium NMR .

Data Analysis & Reporting

Q. How should researchers statistically handle variability in deuterium enrichment levels across batches of This compound?

  • Methodology : Apply multivariate analysis (e.g., PCA) to batch data, identifying outliers via Hotelling’s T². Use acceptance criteria (e.g., ±2% deuterium content) and adjust synthesis protocols iteratively. Report uncertainties using error propagation models in kinetic studies .

Q. What are the best practices for visualizing isotopic tracing data involving This compound in peer-reviewed publications?

  • Methodology :

  • Figures : Use heatmaps for metabolic flux distributions or line graphs for time-resolved isotopic enrichment.
  • Tables : Include raw LC-MS/MS data (m/z ratios, retention times) in appendices, with processed data (normalized intensities) in the main text.
  • Annotations : Clearly label deuterated peaks in spectra and provide fragmentation patterns in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.